molecular formula C17H17NO4 B14178982 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester

1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester

Cat. No.: B14178982
M. Wt: 299.32 g/mol
InChI Key: ZFQVKFYHPNATCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is an organic compound that belongs to the class of benzenedicarboxylic acid derivatives. This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid ester groups and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridine ring is introduced through a subsequent reaction involving the coupling of the esterified product with 4-bromopyridine under basic conditions, typically using a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-dicarboxylic acid.

    Reduction: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different ester groups.

    1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with methyl ester groups.

    1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester: Contains a sulfonic acid group in addition to the ester groups.

Uniqueness

1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

diethyl 4-pyridin-4-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17NO4/c1-3-21-16(19)13-5-6-14(12-7-9-18-10-8-12)15(11-13)17(20)22-4-2/h5-11H,3-4H2,1-2H3

InChI Key

ZFQVKFYHPNATCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OCC

Origin of Product

United States

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